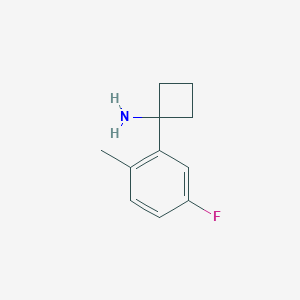
1-(5-Fluoro-2-methylphenyl)cyclobutanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-氟-2-甲基苯基)环丁胺是一种研究化学品,分子式为 C11H14FN,分子量为 179.23 g/mol 。其特点是环丁胺环上连接着 5-氟-2-甲基苯基取代基。由于其独特的化学性质,该化合物被用于各种科学研究应用。
准备方法
合成路线和反应条件
1-(5-氟-2-甲基苯基)环丁胺的合成通常涉及以下步骤:
起始原料: 合成从 5-氟-2-甲基苯的制备开始。
环丁烷化: 5-氟-2-甲基苯进行环丁烷化反应形成环丁胺环。
胺的引入:
工业生产方法
文献中没有详细记录该化合物的工业生产方法。合成可能涉及标准的有机合成技术,包括使用催化剂和控制反应条件以确保高收率和纯度。
化学反应分析
反应类型
1-(5-氟-2-甲基苯基)环丁胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将该化合物转化为相应的醇或胺。
取代: 该化合物可以发生取代反应,其中氟或甲基被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用还原剂如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂通常被使用。
主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会生成酮,而还原可能会生成醇。
科学研究应用
1-(5-氟-2-甲基苯基)环丁胺在科学研究中有多种应用:
化学: 它被用作有机合成中的构建模块,用于创建更复杂的分子。
生物学: 该化合物被研究其潜在的生物活性以及与各种生物分子的相互作用。
医药: 正在进行研究以探索其潜在的治疗应用,包括其对神经通路的影响。
工业: 它可能用于开发新材料和化学工艺。
作用机制
1-(5-氟-2-甲基苯基)环丁胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与受体或酶结合,改变其活性,从而导致各种生物学效应。需要详细研究以阐明所涉及的确切途径。
相似化合物的比较
类似化合物
1-(5-氟-2-甲基苯基)环丁-1-胺: 一种结构特征相似的密切相关化合物。
5-氟-2-甲基苯: 1-(5-氟-2-甲基苯基)环丁胺合成的前体。
独特性
1-(5-氟-2-甲基苯基)环丁胺的独特性在于其在环丁胺环上的特定取代模式,这赋予了与其他类似化合物相比,其独特的化学和生物学性质。
生物活性
1-(5-Fluoro-2-methylphenyl)cyclobutanamine is an organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and significant biological activity. This article explores the compound's biological activity, focusing on its enzyme inhibition capabilities, pharmacological potential, and relevant case studies.
Structural Overview
This compound features a cyclobutane ring linked to a 5-fluoro-2-methylphenyl group. The introduction of a fluorine atom enhances its lipophilicity, which can significantly influence its biological activity and pharmacokinetics. This structural configuration positions the compound as a candidate for further drug development, particularly in targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation.
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on various enzymes, particularly CDKs. These enzymes are crucial for the regulation of the cell cycle, making them significant targets in cancer therapy. The compound's interaction with CDK9 has been highlighted in studies where modifications to its structure resulted in varying degrees of potency against this target.
Table 1: Structure-Activity Relationship of Related Compounds
| Compound Name | Structural Features | IC50 (nM) against CDK9 |
|---|---|---|
| This compound | Cyclobutane ring with a 5-fluoro-2-methylphenyl group | TBD |
| KB-0742 | Amino-cyclobutane derivative | 10 |
| 1-(3-Fluorophenyl)cyclobutanamine | Cyclobutane ring with a different fluorophenyl group | TBD |
The specific binding interactions with residues such as Asp109 and Glu107 have been studied extensively to elucidate the mechanism of action of these compounds .
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications beyond enzyme inhibition. Its lipophilic nature may enhance cell membrane permeability, thereby improving bioavailability. Studies have indicated that the compound can induce apoptosis in cancer cell lines, which is critical for developing effective cancer therapies.
Case Study: Apoptosis Induction in Cancer Cell Lines
In a recent study, this compound was evaluated for its ability to induce apoptosis across various cancer cell lines. The findings are summarized in Table 2.
Table 2: Activity Summary in Cancer Cell Lines
| Cell Line | GI50 (μM) | IC50 (μM) | Emax | G1/S Block (μM) |
|---|---|---|---|---|
| BT-20 | 0.60 | 0.97 | 6.22 | 0.95 |
| BT-549 | 0.80 | 0.94 | 7.99 | 1.42 |
| MDA-MB-231 | 0.80 | 0.88 | 32.4 | 1.78 |
| MT-3 | 0.53 | 0.60 | 15.1 | 1.16 |
| Hs 578T | 1.06 | 1.23 | 7.24 | 2.13 |
These results indicate that the compound effectively inhibits cell proliferation and induces cell cycle arrest, making it a promising candidate for further research .
属性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC 名称 |
1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-3-4-9(12)7-10(8)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI 键 |
WSUDXWKLGHFYKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















